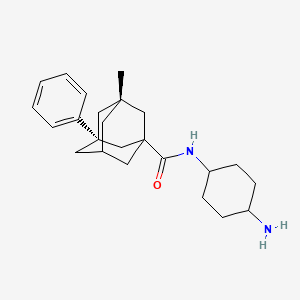
Antiviral agent 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 27 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate in the development of antiviral therapies. The compound is part of a class of molecules that inhibit viral replication by targeting specific viral enzymes and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 27 involves multiple steps, starting from readily available precursors. The process includes:
Complexation-driven selective acyl migration/oxidation: This step involves the selective migration of acyl groups followed by oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate cyclization.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselectivity.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral agent 27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Antiviral agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand viral replication and host-virus interactions.
Industry: Utilized in the development of antiviral coatings and materials.
Mécanisme D'action
The mechanism of action of antiviral agent 27 involves the inhibition of viral replication. The compound targets viral enzymes such as polymerases and proteases, preventing the synthesis of viral RNA or DNA. This inhibition disrupts the viral life cycle, reducing the ability of the virus to infect host cells .
Comparaison Avec Des Composés Similaires
Isatin derivatives: Known for their broad-spectrum antiviral properties.
Nucleoside analogs: Such as acyclovir, which selectively inhibit viral DNA polymerases.
Uniqueness: Antiviral agent 27 stands out due to its high efficacy and broad-spectrum activity. Unlike some similar compounds, it has shown effectiveness against a wider range of viruses, making it a versatile candidate for antiviral therapy development.
Propriétés
Formule moléculaire |
C24H34N2O |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1 |
Clé InChI |
TZNRCHUCVIMHIH-CGWLFZNLSA-N |
SMILES isomérique |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


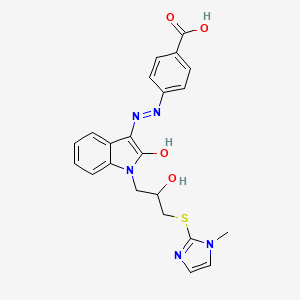
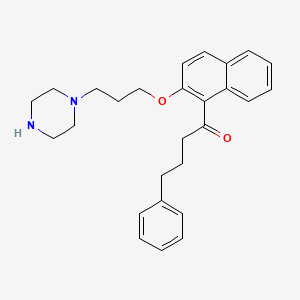
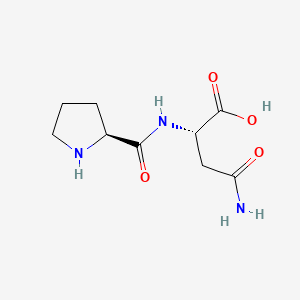
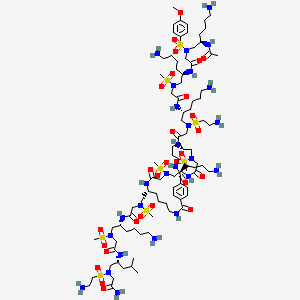

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
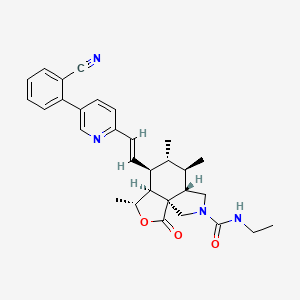
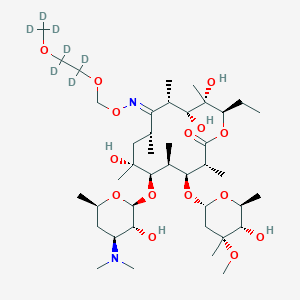
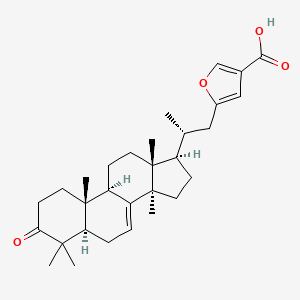
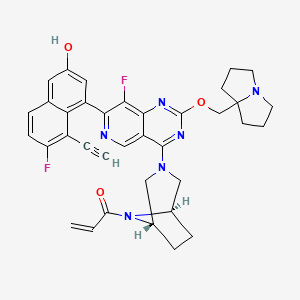
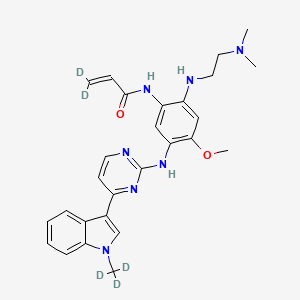
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
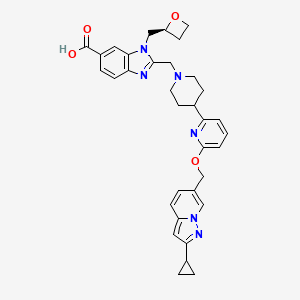
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
